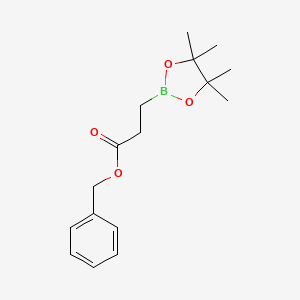

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

CAS No.: 1175712-34-1

Cat. No.: VC2923811

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175712-34-1 |

|---|---|

| Molecular Formula | C16H23BO4 |

| Molecular Weight | 290.2 g/mol |

| IUPAC Name | benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

| Standard InChI | InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

| Standard InChI Key | PIVUWPMJVNUMBB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 |

Introduction

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its molecular formula is C16H23BO4, and it has a molecular weight of approximately 290.17 g/mol .

Synthesis and Preparation

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is synthesized from benzyl alcohol and 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid under specific reaction conditions. The synthesis typically involves an esterification reaction, which proceeds under an inert atmosphere to prevent moisture interference. The reaction is often conducted at room temperature or slightly elevated temperatures to enhance the reaction rate.

Purification Methods

The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity. These methods are crucial for obtaining a compound that can be used effectively in further chemical reactions.

Applications in Organic Synthesis

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an important building block in the synthesis of complex organic molecules and materials. It participates in several key chemical reactions, including Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds efficiently.

Role in Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, boronic esters like Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism underscores the utility of boronic esters in organic synthesis.

Safety and Handling

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is harmful by inhalation, in contact with skin, and if swallowed. It requires careful handling and storage in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including gloves and safety goggles, should be worn during handling .

Material Safety Data Sheet (MSDS) Information

-

CAS Number: 1175712-34-1

-

Molecular Formula: C16H23BO4

-

Molecular Weight: 290.162 g/mol

-

Hazards: Harmful if inhaled, in contact with skin, or if swallowed .

Research Findings and Applications

Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has several applications across various scientific fields, including medicinal chemistry and material science. Its dual functionality, combining a benzyl ester with a boronic ester, enhances its utility in forming complex organic molecules.

Future Perspectives

The expanding role of organoboron chemistry in contemporary synthetic methodologies highlights the potential for further research and development involving compounds like Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate. As new applications emerge, this compound is likely to remain a key player in the synthesis of novel materials and pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume